7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Description
Chemical Structure and Properties
The compound consists of two components:
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: A spirocyclic amine with a fused oxazolidinone ring. Its molecular formula is C₆H₁₀N₂O₂, and it features a methyl group at the 7-position and a spiro junction at the 3.4 position .
2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (CAS 76-05-1) commonly used as a counterion to enhance solubility and stability. Its molecular formula is C₂HF₃O₂ .
Properties
Molecular Formula |
C8H11F3N2O4 |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2O2.C2HF3O2/c1-8-4-6(2-7-3-6)10-5(8)9;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) |
InChI Key |
NODLJAWOIIOIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CNC2)OC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves a multi-step cyclization process starting from appropriately functionalized precursors. The key steps include:
- Cyclization Reaction: Formation of the spirocyclic core is achieved by intramolecular cyclization of diamine and oxo-functionalized intermediates under controlled conditions.
- Use of Catalysts: Bases such as triethylamine or pyridine are commonly employed to facilitate cyclization by deprotonating intermediates and promoting nucleophilic attack.
- Solvent Systems: Dichloromethane or acetonitrile are preferred solvents due to their ability to dissolve both reactants and catalysts while maintaining reaction control.
- Incorporation of Trifluoroacetic Acid: The trifluoroacetic acid moiety is introduced either by direct reaction with trifluoroacetic acid or by salt formation with the free base compound.
This method is adaptable to both laboratory-scale and industrial-scale synthesis, with industrial processes focusing on optimizing yield and purity through continuous flow reactors and automated monitoring systems.
Specific Reaction Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Diamine precursor + oxo-functionalized compound in DCM or MeCN | Initiate cyclization | Use of triethylamine or pyridine catalyst |
| 2 | Controlled temperature (0–25 °C) | Avoid side reactions | Temperature critical for selectivity |
| 3 | Addition of trifluoroacetic acid or TFA salt formation | Formation of stable TFA salt | Enhances solubility and stability |
| 4 | Purification via crystallization or chromatography | Isolate pure compound | Ensures removal of unreacted starting materials |
Alternative Synthetic Routes
- Oxidation/Reduction Variants: Some protocols include oxidation steps using hydrogen peroxide with acetic acid catalysts or reduction using sodium borohydride in methanol to modify intermediate oxidation states before cyclization.
- Amide Coupling Strategies: Literature reports (e.g., related diazaspiro compounds) describe amide coupling of spiro analogues with amine-containing precursors, followed by Boc-deprotection and basification to yield free amine analogues, which can then be converted to the target compound.
Analytical and Research Data Supporting Preparation
Yield and Purity
- Laboratory syntheses typically achieve moderate to good yields (50–85%) depending on precursor purity and reaction conditions.
- Industrial methods improve yields by optimizing solvent ratios, catalyst loading, and reaction times.
Structural Confirmation
- NMR Spectroscopy: Confirms the spirocyclic structure and methyl substitution.
- Mass Spectrometry: Validates molecular weight and presence of trifluoroacetic acid.
- X-ray Crystallography: Occasionally used to confirm the three-dimensional spirocyclic arrangement.
Biological Activity Correlation
The integrity of the spirocyclic core is essential for biological activity, as demonstrated in studies of related compounds used as enzyme inhibitors or antiviral agents.
Comparative Table of Related Compounds and Preparation Notes
| Compound Name | Key Structural Differences | Preparation Notes |
|---|---|---|
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | Hydrochloride salt form, different solubility | Similar synthetic route, salt formation step differs |
| 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Additional methyl group at different position | Requires modified precursor synthesis |
| 7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Incorporates thiophene ring | Additional functional group introduction step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems .
Medicine: Its ability to interact with specific biological targets makes it a promising candidate for therapeutic agents .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials .
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs Without Methyl or TFA Groups
5-Oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-49-2)
- Molecular Formula : C₅H₈N₂O₂.
- Key Differences : Lacks the 7-methyl group and TFA counterion.
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Hydrochloride (CID 105427353)
Methyl-Substituted Spirocyclic Analogs
8-(Furan-2-yl)-7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 103151-23-1)
- Molecular Formula : C₁₀H₁₂N₂O₃.
- Key Differences : Incorporates a furan-2-yl substituent instead of TFA.
Trifluoroacetic Acid Salts of Related Compounds
6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol; TFA (CAS 2375260-17-4)
- Molecular Formula: C₇H₁₃NO₂·C₂HF₃O₂.
- Key Differences: Contains a methanol group on the spiro framework.
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine; TFA (CAS 1909337-38-7)
Comparative Data Table
Key Research Findings
Counterion Effects : TFA salts exhibit lower pKa (~0.3) than hydrochloride salts, improving stability in acidic environments but requiring careful handling due to corrosivity .
Synthetic Utility : The spiro framework’s rigidity makes it a privileged structure in medicinal chemistry, particularly for GPCR-targeted therapies .
Biological Activity
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one; 2,2,2-trifluoroacetic acid is a complex organic compound notable for its unique spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. This structure contributes to its distinct chemical and biological properties, which are of significant interest in medicinal chemistry and drug development.
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.16 g/mol
- CAS Number : 2725790-97-4
- Structural Characteristics : The compound features a spiro arrangement that enhances its interaction with biological targets.
Biological Activity
Research indicates that 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Antiviral Properties : Its unique structure allows it to interact with viral components, suggesting potential applications in antiviral drug development.
- Enzyme Modulation : The compound's ability to modulate enzyme activity has been observed, indicating its potential as a therapeutic agent in diseases where enzyme inhibition is beneficial.
The exact mechanisms by which 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, modulating receptor or enzyme activity, which may lead to various therapeutic effects.
Synthesis and Research Findings
The synthesis of this compound typically involves cyclization reactions under controlled conditions using solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine. Research into its synthesis has focused on optimizing yields and purity for potential industrial applications.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Structure | Contains an additional methyl group at a different position |
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | Structure | Hydrochloride salt form with different solubility and stability properties |
| 7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Structure | Incorporates a thiophene ring known for its bioactivity |
Case Studies
Recent studies have highlighted the potential of diazaspiro compounds in drug discovery:
- Inhibitory Activity Against KRAS G12C : A study demonstrated that derivatives of diazaspiro compounds could effectively inhibit the KRAS G12C protein involved in oncogenic processes. This suggests that similar compounds may also exhibit potent antitumor activities when optimized appropriately .
- Antimicrobial Efficacy : Laboratory tests have shown that certain derivatives of spirocyclic compounds can inhibit bacterial growth effectively, paving the way for further exploration into their use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
